1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZDZDJRINIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Ethylphenylamino Group: The ethylphenylamino group can be attached through an amination reaction involving an ethylphenylamine and the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 332.79 g/mol. Its structure features a pyrrolidine ring with substituents that enhance its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells, suggesting its role as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. In experimental models, derivatives of pyrrolidine-2,5-dione have shown effectiveness in reducing seizure activity, indicating that this compound may possess similar properties. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance anticonvulsant efficacy .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, it has been noted for its inhibitory activity against isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers . Such enzyme inhibition could lead to reduced tumor growth and improved therapeutic outcomes.
Antimicrobial Effects
Preliminary studies have suggested that derivatives of pyrrolidine-2,5-dione exhibit antimicrobial activities. This opens avenues for further exploration into their use as potential antimicrobial agents against resistant bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Chlorine substituents at the 3- or 4-position of the phenyl ring (e.g., Compound 9 in ) correlate with stronger anticonvulsant activity in MES and 6 Hz tests compared to the 2-chlorophenyl group in the target compound .
Linker and Bioactivity: Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine-dione core and aromatic moieties show superior anticonvulsant activity compared to acetamide-linked analogs . The target compound’s direct 4-ethylphenylamino linkage may mimic this trend.
Enzyme Inhibition vs. Receptor Binding: Compounds with aryloxy substituents (e.g., 4-bromophenyloxy) exhibit GABA-transaminase inhibition (IC50 = 100.5 μM) , whereas those with arylamino groups (e.g., 4-ethylphenylamino) are more likely to target serotonin receptors .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Molecular Properties Influencing Bioavailability
Key Observations:
Oral Bioavailability :
- The target compound’s estimated polar surface area (PSA: 50–60 Ų) and rotatable bonds (4–5) align with Veber’s criteria for good oral bioavailability (PSA ≤ 140 Ų, rotatable bonds ≤10) . This suggests favorable absorption compared to polar analogs like vigabatrin (PSA = 66.4 Ų) .
Biological Activity
1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may enhance its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 314.79 g/mol. The compound includes a pyrrolidine ring substituted with a chlorophenyl and an ethylphenylamino group, contributing to its distinct chemical behavior.
Biological Activity Overview
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit diverse biological activities, including:
- Anticonvulsant Activity : Several studies have demonstrated the anticonvulsant properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown significant efficacy in reducing seizure activity in animal models .
- Antinociceptive Effects : This compound may also exhibit pain-relieving properties. Studies involving similar pyrrolidine derivatives have reported their effectiveness in alleviating pain in various experimental models .
- Inhibition of Aromatase : Certain pyrrolidine derivatives have been evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis. This inhibition is crucial for developing treatments for hormone-dependent cancers .
The biological activity of this compound is thought to be mediated through its interaction with various receptors and enzymes. For example:
- Aromatase Inhibition : The compound may bind to the active site of aromatase, thereby preventing the conversion of androgens to estrogens, which is beneficial in treating estrogen-sensitive cancers .
- Receptor Interaction : Similar compounds have been shown to interact with serotonin receptors and other neurotransmitter systems, suggesting that this compound may also influence neurochemical pathways relevant to mood and pain regulation .
Case Studies and Experimental Data
- Anticonvulsant Activity Study :
- Aromatase Inhibition Study :
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of related compounds:
| Compound Name | Structure Feature | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-[2'-(4'-aminophenyl)ethyl]pyrrolidine-2,5-dione | Chlorophenyl substitution | Anticonvulsant | 23.8 |
| N-(4-Methylphenyl)pyrrolidine-2,5-dione | Different substituent pattern | Antinociceptive | 24.6 |
| 1-Cyclohexyl-3-[2'-(4'-aminophenyl)ethyl]pyrrolidine-2,5-dione | Cyclohexyl group | Aromatase inhibitor | 18.5 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted anilines and chlorophenyl precursors. For example, pyrrolidine-2,5-dione scaffolds are often prepared through nucleophilic substitution or condensation reactions, followed by purification via column chromatography. Key intermediates (e.g., 3-aminopyrrolidine derivatives) are characterized using 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%) .
Q. How is the structural integrity of the compound validated during synthesis?
- Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming molecular geometry. For instance, analogous pyrrolidine-2,5-diones have been resolved using single-crystal XRD to verify bond angles and stereochemistry . Complementary techniques like FT-IR and mass spectrometry are used to validate functional groups and molecular weight .
Q. What solvent systems and reaction conditions optimize yield for this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C are effective for cyclization steps. Yields improve with catalytic bases like triethylamine. A typical protocol involves refluxing for 6–12 hours under nitrogen, achieving yields of 60–75% .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which are compared to experimental data to resolve ambiguities. For example, discrepancies in 13C NMR peaks for pyrrolidine-dione derivatives were resolved using DFT-optimized geometries . XRD data further validates computational models .
Q. What strategies mitigate side reactions during the introduction of the 4-ethylphenylamino group?
- Methodological Answer : Steric and electronic effects are managed by using protecting groups (e.g., Boc) on the pyrrolidine nitrogen. Kinetic studies show that slow addition of the 4-ethylphenylamine precursor at 0–5°C reduces dimerization. Reaction progress is monitored via TLC or in situ Raman spectroscopy .
Q. How can Design of Experiments (DoE) optimize the synthesis protocol?
- Methodological Answer : A Box-Behnken design or response surface methodology identifies critical factors (e.g., temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE reduced reaction time by 40% while maintaining >90% purity . Quantum chemical reaction path searches further narrow optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
